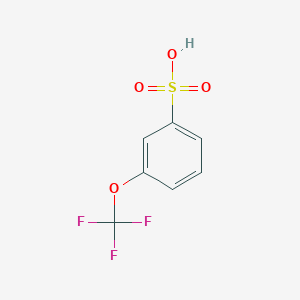

3-(Trifluoromethoxy)benzenesulfonic acid

Description

Properties

Molecular Formula |

C7H5F3O4S |

|---|---|

Molecular Weight |

242.17 g/mol |

IUPAC Name |

3-(trifluoromethoxy)benzenesulfonic acid |

InChI |

InChI=1S/C7H5F3O4S/c8-7(9,10)14-5-2-1-3-6(4-5)15(11,12)13/h1-4H,(H,11,12,13) |

InChI Key |

PIZNNZLJJDHSSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of benzenesulfonic acid derivatives using trifluoromethoxylation reagents

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)benzenesulfonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of different functional groups on the benzene ring.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

3-(Trifluoromethoxy)benzenesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethoxy groups into target molecules.

Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation and tissue damage . The molecular targets and pathways involved in its action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data

Fluorescence Quantum Yield (Ff) Modulation

- This compound: Not directly studied, but analogues like trifluoroacetic acid (TFA) show strong Ff enhancement (e.g., from 16% to 80% in carbazole-based emitters) .

- Chloroacetic Acid (ClCH₂COOH) : Minimal effect on Ff, highlighting the superiority of fluorinated EWGs .

Q & A

Q. What are the established synthetic methodologies for 3-(Trifluoromethoxy)benzenesulfonic acid, and what are their critical reaction parameters?

The synthesis typically involves sulfonation or activation of the sulfonic acid group. A common method includes dissolving the precursor in a dichloromethane/dimethylformamide (DCM/DMF) mixture, followed by dropwise addition of thionyl chloride (SOCl₂) at room temperature. The reaction is stirred for 16 hours, concentrated under vacuum, and dried to yield the product as a solid . Alternative routes may use chlorosulfonic acid for sulfonation, requiring careful control of stoichiometry and temperature to avoid over-sulfonation .

Key Parameters :

- Solvent system: DCM/DMF (10:1 ratio) .

- Reagent: Thionyl chloride (10:1 molar excess) .

- Reaction time: 16 hours at room temperature .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound in research settings?

Liquid chromatography-mass spectrometry (LCMS) with 0.05% formic acid in acetonitrile (MeCN) is widely used (retention time, Rt = 4.03 min) . Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates structural isomers and impurities . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>19</sup>F NMR, is critical for verifying the trifluoromethoxy group’s presence and electronic environment .

Q. What are the key considerations for handling and storing this compound to ensure stability?

The compound is hygroscopic and should be stored under inert atmosphere (argon or nitrogen) at –20°C. Moisture-sensitive reactions require anhydrous solvents and glovebox techniques. Safety protocols include using fume hoods, gloves, and eye protection due to potential corrosivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonation steps to improve yield and reduce by-products?

Optimize stoichiometry (e.g., limiting SOCl₂ to 1.2 equivalents to prevent side reactions) and use polar aprotic solvents like DMF to enhance reactivity. Elevated temperatures (40–50°C) may accelerate sulfonation but risk decomposition; monitoring via TLC or LCMS is advised . Catalysts such as pyridine can neutralize HCl by-products, improving reaction efficiency .

Q. What strategies mitigate side reactions during derivatization into sulfonamides?

Competing nucleophilic attacks on the sulfonic acid group can be minimized by pre-activating the acid to its sulfonyl chloride form. Protecting groups (e.g., 2,4-dimethoxybenzyl) on the amine component prevent undesired coupling . Stepwise reactions under controlled pH (e.g., Schotten-Baumann conditions) enhance selectivity .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity?

The trifluoromethoxy (–OCF₃) group is strongly electron-withdrawing (-I effect), activating the benzene ring toward electrophilic substitution at the meta position. This directs functionalization (e.g., sulfonation, halogenation) to specific sites, which is critical for designing derivatives with targeted biological activity .

Electronic Effects :

- Hammett σpara constant for –OCF₃: ~0.35 (moderate deactivation).

- Enhances acidity of the sulfonic acid group (pKa ≈ –2) .

Q. What computational methods predict the compound’s interactions with biological targets?

Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict binding affinity. Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes like carbonic anhydrase, where the sulfonamide group coordinates Zn²⁺ in the active site .

Q. How should researchers design stability studies to assess degradation pathways?

Conduct accelerated stability testing under varied conditions:

Q. What chromatographic methods resolve structural isomers or impurities in synthesized batches?

Reverse-phase HPLC with a Newcrom R1 column (C18 stationary phase) using a gradient of water/acetonitrile (0.1% trifluoroacetic acid) achieves baseline separation. For isomers, ion-pair chromatography with tetrabutylammonium phosphate improves resolution .

Q. How does solvent choice impact sulfonic acid activation efficiency?

Polar aprotic solvents (DMF, DMSO) stabilize the transition state during sulfonyl chloride formation, increasing reaction rates. Non-polar solvents (toluene) may slow activation but reduce side reactions. Solubility screening (e.g., Hansen parameters) is critical for scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.